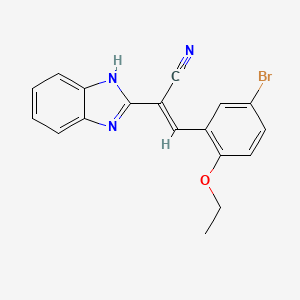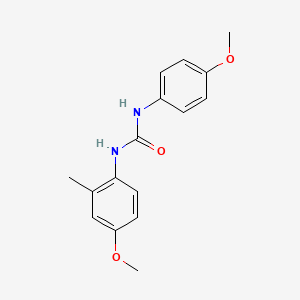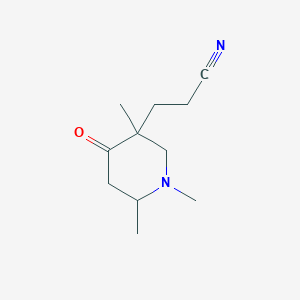
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. It has also been found to bind to metal ions and form fluorescent complexes, which can be used for the detection of metal ions.
Biochemical and Physiological Effects
This compound has been found to have anti-cancer and anti-inflammatory effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. Additionally, it has been found to bind to metal ions and form fluorescent complexes, which can be used for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize using different methods. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile. One direction is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, it could be studied for its potential use in other fields, such as materials science and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and optimize its use in different fields.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile can be synthesized using different methods. One of the methods involves the reaction of 5-bromo-2-ethoxybenzaldehyde with 2-aminobenzimidazole in the presence of acetic acid and acetonitrile. The resulting product is then treated with acrylonitrile to obtain this compound. Another method involves the reaction of 5-bromo-2-ethoxybenzaldehyde with 2-nitrobenzimidazole in the presence of sodium methoxide, followed by reduction of the nitro group and treatment with acrylonitrile.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile has been studied for its potential applications in various fields. It has been found to have anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-2-23-17-8-7-14(19)10-12(17)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYNCOKIQUFPDK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5433470.png)
![4-{[1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5433475.png)
![2-chloro-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5433483.png)
![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)

![1'-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4'-bipiperidin-3-ol](/img/structure/B5433501.png)
![(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5433509.png)
![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5433532.png)
![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B5433542.png)
![2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5433549.png)

![7-acetyl-3-(ethylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433564.png)
![N-[(1-benzyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5433579.png)